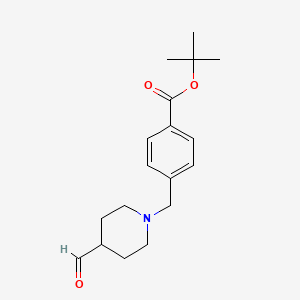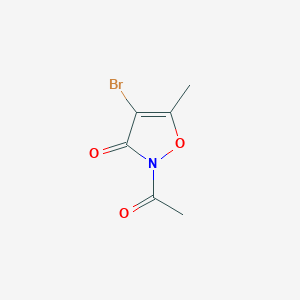
2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one (ABMI) is a synthetic compound with a wide range of applications in scientific research. It is a member of the isoxazole family and is used as a building block for a variety of organic molecules. ABMI has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique structure and properties make it an ideal molecule for a variety of applications.
Scientific Research Applications
Synthesis of Oxazoles
The compound has been utilized in the synthesis of oxazoles. For instance, the bromination of 3-methylisoxazol-5(4H)-one and subsequent conversion to its N-acetyl derivative has been explored, demonstrating a method for preparing oxazoles, which are significant in various chemical syntheses (Khalafy et al., 2008).
Preparation of Isoxazole Derivatives
The compound is a precursor in the preparation of various isoxazole derivatives. This includes its role in the preparation of 3-oxobutyronitrile and 3-vinyl-(5-methyl isoxazolyl) ketone, highlighting its versatility in creating different chemical structures (Sauers & Arnum, 2003).
Development of Biomedical Compounds
It has been involved in the synthesis of compounds with potential biomedical applications, particularly in the regulation of inflammatory diseases. This is evident in studies where its derivatives show promise in medical research (Ryzhkova et al., 2020).
Applications in Catalysis and Spectroscopic Studies
The compound has been used in catalytic synthesis processes and for spectroscopic investigations. This includes studies on α,β-unsaturated isoxazol-5(4H)-ones and their properties (Kiyani et al., 2015).
Chemical Transformation Studies
It has been a subject in studies exploring chemical transformations, such as isomerization and deacetylation, furthering the understanding of chemical reaction mechanisms (Sedova et al., 2017).
Synthesis of Novel Compounds
Researchers have utilized this chemical in the synthesis of novel compounds with specific structural features, such as coumarin substituted triazolo-thiadiazine derivatives, demonstrating its utility in creating diverse molecular structures (Vaarla & Vedula, 2016).
properties
IUPAC Name |
2-acetyl-4-bromo-5-methyl-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-3-5(7)6(10)8(11-3)4(2)9/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGLGOLSOHTXRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(O1)C(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)
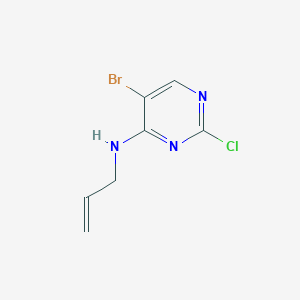

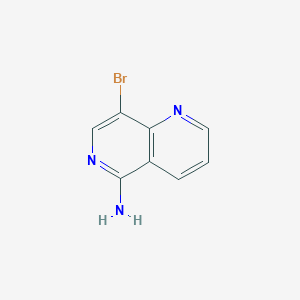
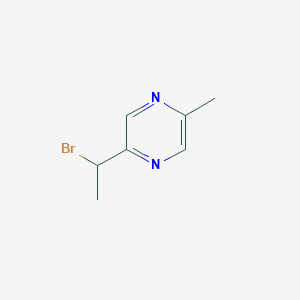

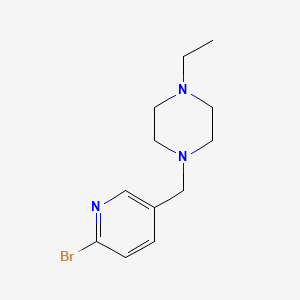
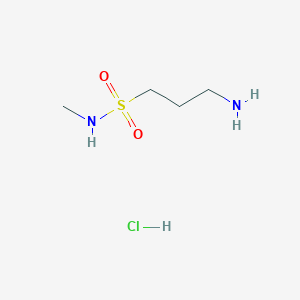

![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)
